molecular formula C12H10N2O2 B13835371 (E)-5-(phenyldiazenyl)benzene-1,3-diol

(E)-5-(phenyldiazenyl)benzene-1,3-diol

Cat. No.: B13835371
M. Wt: 214.22 g/mol
InChI Key: AKEJWZBTXCLPTH-UHFFFAOYSA-N
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Description

(E)-5-(Phenyldiazenyl)benzene-1,3-diol, also known as 4-(Phenyldiazenyl)benzene-1,3-diol and historically as Sudan Orange G, is an organic compound with the CAS Registry Number 2051-85-6 . This molecule features a resorcinol backbone (benzene-1,3-diol) substituted at the 5-position with a phenyldiazenyl (aryl azo) functional group . This structure classifies it as an azo dye derivative and confers specific physical and chemical properties, including the characteristic absorption of visible light. The compound has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol . It is supplied as a high-purity solid for research applications. As a functional dye, its primary research value lies in its colorant properties and its role as a model compound in studying azo chemistry . Azo compounds are widely investigated for applications in materials science, including as dyes for polymers, and in the development of new photonic or sensor materials due to their chromophoric nature. Researchers should note that this compound requires careful handling. It is classified with the signal word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Proper personal protective equipment should be worn. It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-phenyldiazenylbenzene-1,3-diol

InChI

InChI=1S/C12H10N2O2/c15-11-6-10(7-12(16)8-11)14-13-9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

AKEJWZBTXCLPTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for E 5 Phenyldiazenyl Benzene 1,3 Diol

Established Diazotization and Azo Coupling Protocols

The conventional synthesis is a two-step process. tandfonline.comunb.ca The first step is the diazotization of an aromatic primary amine, in this case, aniline (B41778). This reaction produces a diazonium salt. The second step is the azo coupling reaction, where the generated diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, benzene-1,3-diol (resorcinol). organic-chemistry.orgfsw.ccnih.gov

Step 1: Diazotization of Aniline In the diazotization step, aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. fsw.cc The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be explosive when isolated in a dry state. nih.govmdpi.com

Step 2: Azo Coupling with Benzene-1,3-diol The freshly prepared benzenediazonium (B1195382) salt is then immediately used in the coupling reaction. nih.gov It is added to a solution of benzene-1,3-diol. This reaction is an electrophilic aromatic substitution. organic-chemistry.orgfsw.cc The hydroxyl groups on the resorcinol (B1680541) ring are strongly activating, directing the substitution to the positions ortho and para to them. Coupling typically occurs at the para position relative to one hydroxyl group and ortho to the other, which is the most nucleophilic site.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the synthesis of (E)-5-(phenyldiazenyl)benzene-1,3-diol are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for achieving high conversion rates and product purity. scielo.brresearchgate.net

Key parameters that require optimization include:

Temperature: The diazotization step must be maintained at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt into phenol (B47542) and nitrogen gas. fsw.ccnih.gov

pH: The pH of the reaction medium is critical for the coupling step. The reaction is typically carried out in a mildly acidic or neutral solution. organic-chemistry.org If the pH is too low, the reaction does not proceed efficiently. Conversely, in a strongly basic medium, the diazonium salt can convert into a non-reactive diazotate ion.

Reagent Stoichiometry: The molar ratio of the reactants (aniline, sodium nitrite, acid, and resorcinol) must be carefully controlled. A slight excess of sodium nitrite is often used to ensure complete diazotization, which can be monitored using starch-iodide paper. fsw.cc

The table below summarizes typical optimized conditions for the synthesis of related azo dyes.

ParameterConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt. nih.gov
Coupling pH Mildly acidic to neutralOptimizes the electrophilicity of the diazonium ion and the nucleophilicity of the coupling agent. organic-chemistry.org
Acid (Diazotization) Strong mineral acid (e.g., HCl)Catalyzes the formation of nitrous acid from sodium nitrite. fsw.cc
Coupling Time Varies (e.g., 2 hours)Allows for the completion of the reaction while minimizing side product formation. mdpi.com

Green Chemistry Approaches to Synthesis

In recent years, significant efforts have been made to develop more environmentally friendly methods for the synthesis of azo dyes, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.org

Several green chemistry strategies have been applied to diazotization and azo coupling reactions:

Solvent-Free Synthesis: One approach involves carrying out the reaction under solvent-free conditions, often using a grinding method. rsc.orgicrc.ac.iricrc.ac.ir For instance, solid reactants like an aromatic amine, sodium nitrite, and a solid acid catalyst such as p-toluenesulfonic acid can be ground together with the coupling component. icrc.ac.iricrc.ac.ir This method eliminates the need for toxic organic solvents and simplifies the work-up procedure.

Use of Solid Acid Catalysts: Instead of liquid mineral acids, reusable solid acid catalysts like silica-supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid functionalized magnetic nanoparticles can be employed. tandfonline.comrsc.orgresearchgate.net These catalysts are efficient, easy to separate from the reaction mixture, and can often be recycled. tandfonline.comrsc.org

One-Pot Synthesis: Traditional methods often involve separate pots for diazotization and coupling. One-pot synthesis methods have been developed where all reactants are mixed in a single vessel, streamlining the process and reducing waste. rsc.org

These green methodologies offer advantages such as shorter reaction times, higher yields, simpler product isolation, and a significant reduction in environmental pollution compared to traditional protocols. tandfonline.comrsc.org

Investigation of Reaction Intermediates and Transition States

The azo coupling reaction proceeds via an electrophilic aromatic substitution mechanism. organic-chemistry.org The reaction is initiated by the electrophilic attack of the aromatic diazonium ion on the electron-rich ring of the coupling agent, benzene-1,3-diol.

The mechanistic pathway involves several proposed intermediates:

π-complex Formation: It is suggested that the reaction may initially form a π-complex between the diazonium ion and the aromatic ring of the coupling component. researchgate.net

σ-complex (Wheland Intermediate) Formation: The electrophilic attack leads to the formation of a cationic intermediate known as a σ-complex or Wheland intermediate. ic.ac.uk In this intermediate, the electrophile is covalently bonded to a carbon atom of the aromatic ring, and the aromaticity is temporarily disrupted. The stability of this intermediate is a key factor in determining the reaction rate.

Proton Removal: The final step is the rapid removal of a proton from the σ-complex by a base (such as water or a conjugate base present in the solution), which restores the aromaticity of the ring and yields the final azo product. ic.ac.uk

Computational studies have explored the transition states of this reaction. Some models suggest that for certain substrates, the Wheland intermediate may not be a true, stable intermediate but rather part of a "hidden" reaction coordinate on a flat potential energy surface. ic.ac.uk The rate-limiting step can be either the initial electrophilic attack to form the σ-complex or the subsequent deprotonation step, depending on the specific reactants and reaction conditions. ic.ac.uk

Purification and Isolation Strategies for High-Purity this compound

After the synthesis is complete, the crude this compound must be isolated and purified to remove unreacted starting materials, by-products, and inorganic salts.

Common strategies for purification and isolation include:

Precipitation and Filtration: Azo dyes are often sparingly soluble in the aqueous reaction medium and can be precipitated out of the solution. fsw.cc Sometimes, "salting out" is employed, where an inert salt like sodium chloride is added to decrease the dye's solubility and induce precipitation. acs.org The solid product is then collected by vacuum filtration. fsw.ccmdpi.com The resulting filter cake is often a paste that contains a significant amount of water. fsw.cc

Washing: The filtered solid is typically washed with water to remove residual salts and water-soluble impurities.

Recrystallization: For achieving high purity, recrystallization from a suitable solvent is a standard and effective method. mdpi.com This involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Chromatography: For analytical purposes or to purify small quantities of water-soluble azo dyes, techniques like high-speed countercurrent chromatography can be utilized. tandfonline.com

Drying: The final step is to thoroughly dry the purified product to remove any remaining water or solvent. fsw.cc

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.

Following a comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound, it has been determined that the specific experimental data required to construct the requested article is not available in publicly accessible resources.

While general information regarding its synthesis via diazotization and coupling reactions exists, specific datasets for its ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, UV-Vis, and Mass Spectrometry are not sufficiently detailed in the available literature to populate the outlined sections.

It is important to note that extensive spectroscopic data is available for the closely related structural isomer, (E)-4-(phenyldiazenyl)benzene-1,3-diol (also known as 4-Phenylazoresorcinol). However, due to the precise structural requirements of the request focusing solely on the 5-substituted isomer, this data cannot be used as a substitute. The difference in the substitution pattern on the benzene-1,3-diol ring (position 5 versus position 4) would lead to distinct and non-interchangeable spectroscopic signatures.

Therefore, a scientifically accurate article with detailed research findings and data tables as specified in the instructions cannot be generated for this compound at this time. Further research in specialized chemical databases or academic journals may be required to obtain the necessary primary data.

Advanced Spectroscopic and Structural Elucidation of E 5 Phenyldiazenyl Benzene 1,3 Diol

X-ray Crystallography for Solid-State Molecular Conformation and Packing

A comprehensive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database, was conducted to retrieve the single-crystal X-ray diffraction data for (E)-5-(phenyldiazenyl)benzene-1,3-diol. However, as of the latest search, a published crystal structure for this specific compound could not be located.

The determination of a molecule's three-dimensional structure in the solid state through X-ray crystallography is a definitive analytical technique. This method would provide precise data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture.

For a definitive analysis of the solid-state molecular conformation and packing of this compound, the successful growth of a single crystal suitable for X-ray diffraction analysis would be required. The resulting crystallographic information file (CIF) would contain all the necessary data to generate detailed tables of atomic coordinates, bond parameters, and crystal packing information.

Computational and Theoretical Chemistry of E 5 Phenyldiazenyl Benzene 1,3 Diol

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energy. By approximating the many-electron Schrödinger equation, DFT methods, such as those employing the B3LYP functional, can determine optimized molecular geometries, electronic properties, and reaction energetics. For a molecule like (E)-5-(phenyldiazenyl)benzene-1,3-diol, DFT calculations are invaluable for understanding its stability, electronic transitions, and reactivity patterns. These studies typically use basis sets like 6-311++G(d,p) to provide a robust description of the electron distribution. malayajournal.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. Molecules with small gaps are often soft and more polarizable. mdpi.com

For this compound, the HOMO is expected to be distributed across the electron-rich resorcinol (B1680541) ring and the azo group, reflecting its electron-donating capacity. The LUMO is likely centered on the azo bridge and the adjacent phenyl ring, which can accept electron density. The interaction between the electron-donating hydroxyl groups and the π-conjugated system of the azo compound influences the energies of these orbitals. Computational studies on analogous compounds like (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde have reported HOMO-LUMO gaps in the range of 3.8 eV, indicating significant potential for intramolecular charge transfer. malayajournal.org

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to predict global reactivity.

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; soft molecules are more reactive.
Electronegativity (χ)χ = (I + A) / 2The power of an atom or molecule to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)Measures the propensity of a species to accept electrons.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atoms of the hydroxyl groups and the nitrogen atoms of the azo bridge, due to their lone pairs of electrons. malayajournal.org Conversely, the most positive potential (blue) would be localized on the hydrogen atoms of the hydroxyl groups, making them primary sites for hydrogen bonding and interaction with nucleophiles. malayajournal.org The aromatic rings would display intermediate potentials, influenced by the attached functional groups.

Tautomerism and Isomerism Investigations

Azo dyes containing hydroxyl groups, particularly ortho or para to the azo linkage, can exist in different isomeric forms. Computational chemistry is essential for determining the relative energies and interconversion barriers of these isomers.

Hydroxyazo compounds like this compound can undergo tautomerism, existing in equilibrium between an azo form (containing an -N=N- bond and -OH group) and a hydrazone form (containing a C=N-NH- bond and a C=O group). researchgate.netresearchgate.net

The position of this equilibrium is highly sensitive to the molecular structure, solvent polarity, and pH. researchgate.net While the azo form is often depicted, the hydrazone tautomer can be significantly more stable, particularly in the solid state or in certain solvents, due to the formation of a more favorable conjugated system and strong intramolecular hydrogen bonds. researchgate.net DFT calculations can accurately predict the relative thermodynamic stabilities of the azo and hydrazone tautomers by comparing their calculated ground-state energies. These studies are critical for correctly interpreting spectroscopic data and predicting the compound's color and chemical properties. goums.ac.ir

The azo group (-N=N-) can exist as two geometric isomers: the more stable (E)-isomer (trans) and the less stable (Z)-isomer (cis). The interconversion between these forms, known as E/Z isomerization, is a hallmark of azobenzene (B91143) chemistry and can often be triggered by irradiation with light of a specific wavelength (photoisomerization). mdpi.comdocumentsdelivered.com

Computational methods can model this process by locating the transition state structure for the isomerization. The energy difference between the ground state and the transition state gives the activation energy or barrier for the isomerization, providing insight into the dynamics of the process. mdpi.com Theoretical calculations typically confirm that the planar (E)-isomer is thermodynamically more stable than the non-planar (Z)-isomer due to reduced steric hindrance.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with experimental data and aids in structure elucidation.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, theoretical spectra would predict characteristic stretching frequencies for the O-H bonds (typically a broad band around 3200-3400 cm⁻¹), the N=N azo bond (around 1400-1500 cm⁻¹), and various C-H and C=C aromatic vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, calculations would predict signals in the aromatic region (typically 6.0-8.0 ppm in ¹H NMR), with the exact positions influenced by the electronic effects of the hydroxyl and azo substituents.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions that give rise to color in azo dyes can be modeled using Time-Dependent DFT (TD-DFT). researchgate.net These calculations predict the absorption maxima (λmax) and oscillator strengths of electronic transitions. For this compound, the extended π-conjugated system would be expected to produce strong π→π* transitions in the UV or visible region, responsible for its characteristic color. Weaker n→π* transitions, originating from the lone pairs on the nitrogen and oxygen atoms, are also expected at longer wavelengths.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape and the profound influence of the surrounding solvent environment on its structure and flexibility. mdpi.commdpi.com These simulations model the molecule and its environment at an atomistic level, solving Newton's equations of motion for every atom in the system to map out a trajectory of positions and velocities.

The conformational landscape of this compound is primarily defined by the torsional angles around the C-N and N=N bonds of the azo bridge and the orientation of the hydroxyl groups on the resorcinol ring. MD simulations allow for the exploration of these degrees of freedom, revealing the most stable or frequently adopted conformations of the molecule in a given environment. By analyzing the trajectory, researchers can identify key dihedral angle distributions and understand the energy barriers associated with transitions between different conformational states. This is crucial for understanding how the molecule's shape influences its chemical and physical properties.

Solvation effects are critical to the behavior of azo dyes, and MD simulations can provide explicit insights into solute-solvent interactions. scilit.commdpi.com By immersing the this compound molecule in a simulated box of solvent molecules (such as water, ethanol, or dimethyl sulfoxide), it is possible to observe how the solvent organizes around the solute. The hydroxyl (-OH) groups of the benzene-1,3-diol moiety are expected to be strong hydrogen bond donors, while the nitrogen atoms of the azo group (-N=N-) can act as hydrogen bond acceptors. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent atom at a certain distance from a solute atom, and by determining the average number and lifetime of hydrogen bonds. mdpi.com The polarity of the solvent can significantly alter the conformational equilibrium; polar solvents may stabilize conformations that expose the hydrophilic hydroxyl groups, whereas non-polar solvents might favor more compact structures. nih.gov

Below is a table summarizing typical parameters used in an MD simulation setup for a small organic molecule like this compound in an aqueous environment.

Table 1: Representative Parameters for an MD Simulation of this compound

Parameter Value / Description Purpose
Force Field GAFF (General Amber Force Field) Defines the potential energy function, parameters for bonds, angles, dihedrals, and non-bonded interactions.
Solvent Model TIP3P Water An explicit water model to simulate aqueous solvation effects accurately.
Simulation Box Cubic, 50 Å x 50 Å x 50 Å A periodic boundary box containing the solute and solvent molecules to simulate a bulk environment.
Temperature 300 K Maintained using a thermostat (e.g., Nosé-Hoover) to simulate ambient conditions.
Pressure 1 atm Maintained using a barostat (e.g., Parrinello-Rahman) for an isobaric-isothermal (NPT) ensemble.
Simulation Time 100-200 ns The duration of the simulation, chosen to be long enough to sample relevant conformational changes. mdpi.comnih.gov

| Integration Timestep | 2 fs | The time interval for solving the equations of motion; constrained hydrogen bonds allow for a larger timestep. mdpi.com |

Quantum Chemical Studies on Intramolecular Interactions, particularly Hydrogen Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), provide highly accurate information about the electronic structure, geometry, and energetics of molecules. tandfonline.com These studies are essential for understanding the intrinsic properties of this compound, with a particular focus on the intramolecular interactions that dictate its preferred conformation and reactivity. semanticscholar.org

A key structural feature of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of one of the hydroxyl groups (at position 1 or 3) and a nitrogen atom of the adjacent azo group. Such an interaction can significantly stabilize the planar conformation of the molecule by forming a pseudo-six-membered ring. This planarity, in turn, enhances the π-conjugation across the molecule, which has direct consequences for its electronic and spectroscopic properties, such as its color.

Quantum chemical calculations can precisely model this interaction. By performing a geometry optimization, researchers can determine the equilibrium structure of the molecule, including the specific bond lengths and angles that characterize the intramolecular hydrogen bond. researchgate.net The strength of this bond can be quantified by calculating its binding energy, often by comparing the energy of the hydrogen-bonded conformation with a conformation where the hydroxyl group is rotated away, preventing the bond from forming. Further analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to characterize the nature of the bond, confirming the presence of a bond critical point between the hydrogen and the acceptor nitrogen atom and quantifying the electron density at this point.

The table below presents plausible data that could be obtained from a DFT study (e.g., at the B3LYP/6-311++G(d,p) level of theory) on the intramolecular hydrogen bond in this compound.

Table 2: Theoretical Parameters of Intramolecular Hydrogen Bonding in this compound

Parameter Description Calculated Value
d(O-H) The covalent bond length of the hydroxyl group's hydrogen. ~1.00 Å
d(H···N) The length of the hydrogen bond between the hydroxyl hydrogen and an azo nitrogen. ~1.85 Å
d(O···N) The distance between the oxygen and nitrogen atoms involved in the hydrogen bond. ~2.75 Å
∠(O-H···N) The angle of the hydrogen bond, indicating its linearity. ~150°
Stabilization Energy The energy gained by the formation of the intramolecular hydrogen bond. ~5 - 7 kcal/mol

| Vibrational Frequency Shift | The redshift (lowering) of the O-H stretching frequency upon H-bond formation. | ~200 - 300 cm⁻¹ |

These theoretical studies provide fundamental insights into the forces governing the molecule's structure at the electronic level, complementing the dynamic picture provided by MD simulations.

Coordination Chemistry and Metal Complexation of E 5 Phenyldiazenyl Benzene 1,3 Diol

Ligand Properties and Chelation Sites

The chelating ability of (E)-5-(phenyldiazenyl)benzene-1,3-diol is primarily dictated by the presence of electron-donating nitrogen atoms in the azo linkage and the oxygen atoms of the two hydroxyl groups on the resorcinol (B1680541) ring. These sites can act as Lewis bases, donating lone pairs of electrons to a metal cation to form coordinate bonds.

The molecule can function as a bidentate or tridentate ligand. The most probable coordination modes involve:

Bidentate Chelation: Coordination commonly occurs through one of the phenolic oxygen atoms (after deprotonation) and one of the nitrogen atoms of the azo group, forming a stable five- or six-membered chelate ring. Azo dyes derived from pyrazole, for instance, are known to coordinate through similar azo and hydroxyl or carbonyl groups.

Bridging Ligand: The presence of multiple donor sites allows the ligand to potentially bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The specific chelation behavior and the denticity of the ligand are influenced by several factors, including the nature of the metal ion, the pH of the reaction medium (which affects the deprotonation of the hydroxyl groups), and the solvent system used. The hydroxyl groups, being weakly acidic, are more likely to participate in coordination in their deprotonated, anionic form (-O⁻), which enhances the stability of the resulting metal complex.

Synthesis and Stoichiometry of Metal Chelates

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. Common solvents include ethanol, methanol, or dimethylformamide (DMF), which can dissolve both the organic ligand and the inorganic metal salt.

A general synthetic procedure involves dissolving stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in the chosen solvent. The reaction mixture is often heated under reflux for a specific period to ensure the completion of the complexation reaction. Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried.

The stoichiometry of the resulting metal chelates is frequently determined by elemental analysis and other characterization methods. For many bidentate azo dye ligands, a common stoichiometry is 1:2 (Metal:Ligand), where two ligand molecules coordinate to a single metal ion. chemrevlett.com This arrangement often leads to the formation of octahedral or square planar geometries around the central metal ion, depending on its coordination preferences. chemrevlett.com

Metal IonTypical Stoichiometry (Metal:Ligand)Proposed Geometry
Co(II)1:2Octahedral
Ni(II)1:2Octahedral
Cu(II)1:2Distorted Octahedral / Square Planar
Zn(II)1:2Octahedral / Tetrahedral

Note: This table represents common stoichiometries and geometries found for similar azo dye ligands and is illustrative for this compound.

Spectroscopic and Structural Characterization of Metal Complexes

The formation and structure of metal complexes of this compound are elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic vibrational bands for the O-H, C-O, and N=N groups. Upon complexation, significant shifts in these bands are observed:

The broad band corresponding to the O-H stretching vibration (around 3400 cm⁻¹) often disappears or diminishes in the complex's spectrum, indicating deprotonation and coordination of the hydroxyl oxygen.

The C-O stretching vibration (typically around 1200-1300 cm⁻¹) shifts to a different frequency, further confirming the involvement of the oxygen atom in bonding.

The N=N stretching frequency (around 1400-1500 cm⁻¹) may also shift, suggesting the participation of one of the azo nitrogen atoms in chelation. researchgate.net

The appearance of new, low-frequency bands can be attributed to the formation of Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds.

Functional GroupTypical Wavenumber (Free Ligand, cm⁻¹)Expected Change upon Complexation
O-H (stretch)~3400Disappears or broadens significantly
N=N (stretch)~1450Shifts to lower or higher frequency
C-O (stretch)~1280Shifts in frequency
M-N (stretch)-Appears in the low-frequency region (~400-500 cm⁻¹)
M-O (stretch)-Appears in the low-frequency region (~500-600 cm⁻¹)

Note: The wavenumbers are representative and may vary. This table illustrates the expected changes in the IR spectrum upon metal complex formation.

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the ligand and its metal complexes provide information about the electronic transitions and the coordination geometry. The free azo dye typically exhibits absorption bands in the UV-Visible region corresponding to π → π* and n → π* transitions within the chromophoric azo group and aromatic rings. Upon complexation, these bands often shift (either bathochromically or hypsochromically), and new bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. ekb.egscirp.org

Other Techniques:

¹H NMR Spectroscopy: While less informative for paramagnetic complexes, for diamagnetic metal complexes (like Zn(II)), ¹H NMR can confirm the coordination mode. The disappearance of the labile phenolic proton signal upon complexation is a key indicator of coordination. researchgate.net

Mass Spectrometry: This technique helps in confirming the stoichiometry of the complex by identifying the molecular ion peak corresponding to the proposed formula. nih.gov

Magnetic Susceptibility and EPR: These methods are used for paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)) to determine the number of unpaired electrons and provide insights into the geometry of the coordination sphere. scirp.org

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to confirm the presence of coordinated or lattice water molecules.

Theoretical Studies on Metal-Ligand Interactions and Bonding

Computational chemistry, particularly Density Functional Theory (DFT), serves as a valuable tool for complementing experimental data and gaining deeper insight into the nature of metal-ligand interactions in complexes of this compound. ekb.eg

DFT calculations can be employed to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles between the metal ion and the coordinating atoms of the ligand.

Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic properties of the complex.

Simulate Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the complexes, helping to assign the observed experimental bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and the nature of the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals, quantifying the extent of charge transfer and the covalency of the metal-ligand bonds.

These theoretical studies can elucidate the stabilization energy arising from the chelation and provide a detailed picture of the bonding, which is often described as a mixture of electrostatic and covalent contributions.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes of this compound can be investigated using techniques like cyclic voltammetry (CV). researchgate.net This method provides information on the redox behavior of both the central metal ion and the coordinated ligand.

A cyclic voltammogram of such a complex might reveal:

Metal-centered Redox Processes: Reversible or irreversible peaks corresponding to the oxidation or reduction of the metal ion (e.g., Cu(II)/Cu(I) or Co(II)/Co(III) couples). The potential at which these processes occur is influenced by the coordination environment provided by the ligand.

Ligand-centered Redox Processes: The azo group is electrochemically active and can undergo reduction. The coordination to a metal ion can shift the reduction potential of the azo group, indicating an electronic interaction between the metal and the ligand framework.

The study of the electrochemical behavior is crucial for applications in areas such as catalysis, sensor development, and molecular electronics, where electron transfer processes are fundamental. nih.gov

Supramolecular Chemistry and Self Assembly Processes Involving E 5 Phenyldiazenyl Benzene 1,3 Diol

Role of Hydrogen Bonding in Self-Assembly

The structure of (E)-5-(phenyldiazenyl)benzene-1,3-diol contains a resorcinol (B1680541) moiety, which is a key functional group capable of forming strong and directional hydrogen bonds. The two hydroxyl (-OH) groups on the benzene (B151609) ring at positions 1 and 3 are potent hydrogen bond donors. Simultaneously, the oxygen atoms of these hydroxyl groups possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors. This dual donor-acceptor capability is fundamental to its potential for self-assembly.

The relative 1,3-positioning of the hydroxyl groups allows for the formation of various intermolecular hydrogen-bonding patterns. Molecules could assemble into chains, tapes, or cyclic motifs. For instance, a common pattern for diols involves a catemer motif where molecules link head-to-tail, forming extended one-dimensional chains. Alternatively, they could form cyclic structures, such as dimers or larger rosettes, which can then stack upon one another. The azo group (-N=N-) can also act as a weak hydrogen bond acceptor, potentially interacting with the hydroxyl protons of neighboring molecules, further diversifying the possible supramolecular synthons and contributing to the stability of the resulting assemblies.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor Group Acceptor Group Interaction Type Potential Supramolecular Motif
Hydroxyl (O-H) Hydroxyl (O) Strong, Directional Chains, Dimers, Rosettes

π-π Stacking and Aromatic Interactions in Ordered Structures

The this compound molecule is rich in π-electrons, featuring two aromatic rings (the phenyl group and the diol-substituted benzene ring) connected by the azo bridge. These extended planar aromatic regions are prime candidates for engaging in π-π stacking interactions, a significant driving force for the organization of aromatic molecules in the solid state and in solution.

These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The most stable arrangements typically involve offset-stacked or edge-to-face (T-shaped) geometries rather than a direct face-to-face overlap, in order to minimize electrostatic repulsion. In a self-assembled structure, π-π stacking would likely occur between the flat faces of the azobenzene (B91143) units of parallel molecules. This interaction would work in concert with hydrogen bonding to create well-defined, ordered three-dimensional structures. The substituent position on the aromatic rings can influence the strength and geometry of these stacking interactions. The combination of directional hydrogen bonds and less directional but significant π-π stacking forces is a powerful strategy for achieving complex and stable supramolecular architectures.

Formation of Host-Guest Systems and Inclusion Complexes

In the context of host-guest chemistry, this compound would most likely function as a "guest" molecule. Its relatively rigid, planar, and moderately sized structure allows it to be encapsulated within the cavity of a larger "host" molecule. Common supramolecular hosts like cyclodextrins, calixarenes, cucurbiturils, or pillararenes possess hydrophobic inner cavities that can accommodate aromatic guests.

The formation of such an inclusion complex is typically driven by the hydrophobic effect, where the nonpolar azobenzene part of the guest molecule is shielded from an aqueous environment by entering the host's cavity. Additional stabilization can be provided by van der Waals forces and, in some cases, hydrogen bonds between the guest's hydroxyl groups and functional groups on the rim of the host molecule. The formation of host-guest complexes can significantly alter the physicochemical properties of the guest, such as its solubility and stability. While it is theoretically possible for multiple molecules of this compound to self-assemble into a larger structure that acts as a host for smaller molecules, its primary role in this area of supramolecular chemistry is expected to be that of a guest.

Self-Assembly into Nanostructures and Polymeric Systems

The confluence of hydrogen bonding and π-π stacking interactions provides a robust framework for the self-assembly of this compound into higher-order structures, including nanostructures and supramolecular polymers.

Such self-assembly is often a cooperative process, where the formation of initial small aggregates stabilizes the addition of subsequent molecules. This can lead to the spontaneous formation of long, well-ordered polymeric systems from a solution of the monomers under specific conditions of solvent and temperature. The photoresponsive nature of the azobenzene unit, which can isomerize between its E (trans) and Z (cis) forms upon light irradiation, could potentially be used to control these self-assembly processes, allowing for the creation of dynamic and stimuli-responsive materials.

Advanced Material Science Applications of E 5 Phenyldiazenyl Benzene 1,3 Diol and Its Derivatives

Chemo/Biosensor Development (excluding human diagnostics)

The structural versatility and distinct colorimetric properties of azo dyes, including derivatives of (E)-5-(phenyldiazenyl)benzene-1,3-diol, make them excellent candidates for optical chemosensors. Their ease of synthesis and the tunability of their color detection capabilities are significant advantages in this field. These sensors function by exhibiting a noticeable color change upon interaction with specific analytes.

Research has demonstrated the application of azo dye-based chemosensors for the detection of various ions in environmental and industrial contexts. For instance, a simple bis-Schiff base chemosensor derived from an azo dye has been developed for the visual and spectrophotometric detection of sulfide (B99878) ions in aqueous solutions. Furthermore, other novel azo dye-based sensors have shown high selectivity and sensitivity for fluoride (B91410) ions, displaying a color change from pale yellow to pink in their presence. The development of such sensors is crucial for monitoring environmentally important ions.

The mechanism of detection often involves the coordination of the analyte with the azo dye molecule, which alters its electronic structure and, consequently, its light absorption properties. This change is often significant enough to be detected by the naked eye, providing a simple and direct method for qualitative and semi-quantitative analysis.

Table 1: Examples of Azo Dye-Based Chemosensors

Sensor Type Target Analyte(s) Detection Principle
Azo dye bis-Schiff base Sulfide ions (S²⁻) Colorimetric and fluorescent change

Nonlinear Optical (NLO) Materials

Azo dye derivatives are a significant class of organic materials investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as data storage and telecommunications. mdpi.com These materials can alter the properties of light that passes through them, a phenomenon that is dependent on the light's intensity. The key to their NLO activity lies in their molecular structure, typically a D-π-A (donor-π-acceptor) system, where the azo bridge acts as part of the π-conjugated system connecting an electron-donating group to an electron-accepting group.

Theoretical and experimental studies have been conducted on various azo compounds to evaluate their NLO properties. Quantum chemical descriptor calculations using methods like Density Functional Theory (DFT) are employed to investigate properties such as hyperpolarizability, which is a measure of the NLO response of a molecule. scirp.org For example, the NLO properties of a synthesized azo-β-diketone dye were investigated, and the results were compared with the standard reference material, urea.

The integration of azo dyes into polymer matrices is a common strategy to create robust NLO materials. Copolymers of an azo dye-substituted acrylic monomer with methylmethacrylate have been synthesized, and their third-order NLO susceptibility (χ³) was evaluated, showing a linear relationship with the azo dye content. Such materials are promising for the development of advanced optical devices.

Table 2: NLO Properties of Selected Azo Dye Systems

Material System NLO Property Measured Key Finding
Azo-β-diketone dye Nonlinear refractive index High nonlinear refractive index measured by Z-scan and spatial self-phase modulation techniques.
Azo dye/PMMA copolymer Third-order susceptibility (χ³) χ³ value of 1.26×10⁻¹² esu at 25.9 mol % dye content.

Photochromic and Thermochromic Materials

Azo compounds, including this compound, are well-known for their photochromic behavior. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. In azobenzene (B91143) derivatives, this phenomenon is based on the trans-cis isomerization around the nitrogen-nitrogen double bond. The more stable trans isomer can be converted to the cis isomer upon irradiation with light of a suitable wavelength (typically UV light), and the reverse process can be triggered by visible light or heat.

This reversible switching induces significant changes in the molecule's shape and properties, such as dipole moment and polarity. This capability makes them "azo switches" with potential applications in molecular switches and optical data storage.

Thermochromism, a change in color with temperature, is another property observed in some related compounds. For instance, certain N,N′-bis(salicylidene)diamines exhibit thermochromism, and some also display photochromism. researchgate.net The mechanism often involves a temperature-induced change in molecular conformation or crystal packing, which in turn affects the electronic absorption spectrum of the material. scilit.com

pH and Ion Indicator Systems

The distinct color of azo dyes and its sensitivity to the chemical environment make them excellent indicators for pH and specific ions. smolecule.com The hydroxyl (-OH) and azo (-N=N-) groups in compounds like this compound can undergo protonation or deprotonation depending on the pH of the solution. This alters the electronic conjugation of the molecule, leading to a visible color change. smolecule.com

Derivatives such as (E)-4-(2-(4-methoxyphenyl)diazenyl)benzene-1,3-diol and (E)-1-(2-(4-hydroxyphenyl)diazenyl)-2-naphthol have been synthesized and successfully applied as acid-base indicators. researchgate.net One of these compounds demonstrated performance superior to the common indicator methyl orange, especially in titrations of dilute solutions. researchgate.net

Beyond pH, these compounds are effective as chromogenic probes for detecting metal cations. The interaction between the dye and a metal ion can lead to the formation of a complex with a different color from the free dye. This colorimetric response allows for the naked-eye detection of environmentally and biologically important cations.

Application in Dye-Sensitized Solar Cells (DSSCs)

Azo dyes are promising candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs), which are a low-cost alternative to traditional silicon-based solar cells. mdpi.comresearchgate.net In a DSSC, the dye is a crucial component responsible for absorbing sunlight and injecting electrons into a semiconductor material, typically titanium dioxide (TiO₂).

Researchers have investigated various azo dyes with different substituents to optimize their performance in DSSCs. Factors such as the type of acceptor group (e.g., acetic acid, sulfonic acid) and the presence of anti-aggregation agents have been shown to influence the conversion efficiency. The goal is to develop inexpensive, stable, and highly efficient dyes that can be used in large-scale, solution-processable solar cell applications.

Table 3: Performance of Selected Dyes in DSSCs

Dye Type Key Structural Feature Reported Power Conversion Efficiency (PCE) Reference
Porphyrin (SM315) Engineered D-π-A structure 13% scispace.com
Porphyrin (YD2-o-C8) Zinc porphyrin core 11.9% nih.gov
Carbazole-based (MK-2) Carbazole donor, cyanoacrylic acid acceptor 8.3% nih.gov

Advanced Separation and Adsorption Materials (excluding human-related waste)

While many studies focus on the removal of azo dyes from wastewater, there is growing interest in using materials functionalized with azo compounds for the separation and adsorption of other substances, such as heavy metals. The functional groups present in molecules like this compound, particularly the hydroxyl groups, can act as binding sites for metal ions.

By incorporating these azo compounds into a solid matrix, such as a polymer resin, advanced adsorbent materials can be created. For example, nanochelating resins have been synthesized and functionalized to enhance their capacity for adsorbing heavy metal ions like Hg²⁺, Cd²⁺, and Cu²⁺ from water. researchgate.net These functionalized materials can also show a high adsorption capacity for certain organic dyes. researchgate.net

The adsorption process is influenced by several factors, including the pH of the solution, the initial concentration of the contaminant, and the adsorbent dosage. iwaponline.comnih.gov The mechanism of adsorption can involve electrostatic interactions, chelation, hydrogen bonding, and π-π interactions between the adsorbent material and the target substance. nih.gov The development of these smart functionalized materials has significant potential for application in environmental remediation and industrial process separation.

Table 4: Adsorption Applications of Functionalized Materials

Adsorbent Material Target Contaminant(s) Key Performance Metric
Functionalized nanochelating resins Hg²⁺, Cd²⁺, Cu²⁺, Azo Dyes Max. Hg²⁺ chelation: 85.8 mg/g; Max. dye adsorption: 91% researchgate.net
Functionalized sodium alginate hydrogels Pb²⁺, Cd²⁺, Cu²⁺, Cationic Dyes Adsorption efficiency >70% after 5 cycles nih.gov

Integration into Functional Polymers and Coatings

The incorporation of this compound and its derivatives into polymers and coatings is a versatile strategy for creating advanced functional materials. The azo compound can be introduced either as a guest molecule (dopant) or covalently bonded to the polymer backbone as a side chain or main chain component.

This integration imparts the unique properties of the azo dye to the bulk material. For example, polymers containing azo dyes are extensively used in the development of NLO materials, as discussed previously. High-performance supramolecular polyimide systems have been synthesized using azo-chromophores, resulting in materials with high thermal stability, flexibility, and the ability to be structured using UV laser irradiation.

In the realm of coatings, azo compounds are used as pigments due to their strong coloration and stability. iwaponline.com The adhesion of these dyes to coated surfaces is critical for the quality of applications like ink-jet printing. The interaction between the dye and the coating pigments can be driven by electrostatic forces or hydrophobic interactions, depending on the nature of the pigment and the dye's functional groups. By understanding these interactions, coatings can be designed for improved durability and performance.

Environmental Remediation and Analytical Probes Non Toxicological Focus

Use as a Chemical Probe for Environmental Analytes

The structural characteristics of (E)-5-(phenyldiazenyl)benzene-1,3-diol, particularly the presence of the azo group and hydroxyl functionalities, make it and its derivatives suitable for use as chemical probes for the detection of various environmental analytes. These compounds can exhibit changes in their spectral properties upon binding with specific ions or molecules, enabling their use in colorimetric and spectrophotometric detection methods.

Resorcinol-based azo dyes, a class of compounds to which this compound belongs, have been investigated for their ability to act as chromogenic reagents for the determination of metal ions. The formation of metal-ligand complexes often results in a noticeable color change, which can be quantified to determine the concentration of the analyte. For instance, derivatives of resorcinol (B1680541) coupled with various diazonium salts have been synthesized and utilized for the spectrophotometric detection of metal ions such as copper, nickel, cobalt, and zinc. The interaction between the metal ion and the azo dye typically leads to a shift in the absorption spectrum of the dye, allowing for sensitive and selective detection. nih.govresearchgate.net

The sensing mechanism relies on the coordination of the metal ion with the electron-donating atoms within the dye molecule, namely the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the azo bridge. This coordination alters the electronic structure of the dye, leading to a change in its light absorption properties. The sensitivity and selectivity of these probes can be tuned by modifying the substituents on the aromatic rings.

AnalyteProbe TypeDetection MethodKey Findings
Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺)Resorcinol-based azo dyesSpectrophotometry / ColorimetryFormation of metal-dye complexes causes a distinct color change, allowing for quantitative analysis. nih.govresearchgate.net
Various CationsAzo dye derivativesUV-Visible SpectroscopyAddition of specific metal ions causes a bathochromic or hypsochromic shift in the absorption spectrum. chemrxiv.org

Adsorption and Degradation of Pollutants by Derived Materials

Beyond its role as a chemical probe, this compound can serve as a monomer for the synthesis of polymeric materials with applications in environmental remediation. These materials can be designed to have high surface areas and specific functional groups that facilitate the adsorption and subsequent degradation of various organic and inorganic pollutants from water.

Catalytic Degradation Mechanisms

While the primary application of materials derived from resorcinol and azo compounds in environmental remediation has focused on adsorption, research into their catalytic activity for pollutant degradation is an emerging area. Specific detailed research on the catalytic degradation mechanisms of pollutants using materials derived directly from this compound is limited in the currently available literature. However, the general principles of catalysis by related polymeric structures can be considered.

The incorporation of metal ions into polymers derived from resorcinol-based azo dyes could potentially create catalytic sites. These metal centers, held within the polymer matrix, could participate in redox reactions, facilitating the breakdown of organic pollutants. For instance, iron or copper ions integrated into such a polymer could act as Fenton-like catalysts, generating highly reactive hydroxyl radicals in the presence of hydrogen peroxide, which then oxidize persistent organic pollutants.

Furthermore, the azo group itself can be susceptible to reductive cleavage under certain conditions, which can be a pathway for the degradation of the polymer adsorbent and potentially co-degradation of adsorbed pollutants. The specific mechanisms would be highly dependent on the nature of the derived material, the target pollutant, and the environmental conditions. Further research is needed to fully elucidate the catalytic potential and degradation pathways of materials specifically derived from this compound.

Adsorbent Development and Performance

A significant area of application for materials derived from resorcinol, the core of this compound, is in the development of adsorbents for wastewater treatment. Resorcinol-formaldehyde resins, for example, are well-studied materials that can be synthesized to have high porosity and surface area, making them effective adsorbents for a variety of pollutants.

These resins can be prepared in various forms, such as gels, powders, and carbonized materials (activated carbons), each with distinct adsorption properties. The performance of these adsorbents is influenced by factors such as their surface chemistry, pore size distribution, and the nature of the pollutant. The hydroxyl groups present on the resorcinol units can act as sites for hydrogen bonding with polar organic molecules, while the aromatic rings can interact with other aromatic pollutants through π-π stacking interactions.

Studies on resorcinol-formaldehyde based nanostructured carbons have demonstrated their effectiveness in adsorbing pollutants like CO2. rsc.orgbohrium.comdntb.gov.ua The adsorption capacity is influenced by the carbonization temperature, which affects the textural properties and surface chemistry of the resulting carbon material. Similarly, amine-functionalized polymers based on related structures have shown high adsorption capacities for pollutants like resorcinol itself. tandfonline.com

The table below summarizes the performance of various resorcinol-based adsorbents for the removal of different pollutants.

Adsorbent MaterialTarget PollutantAdsorption CapacityKey Findings
Resorcinol-formaldehyde based nanostructured carbonCO₂0.761 mmol g⁻¹Adsorption capacity is influenced by textural properties and surface basicity. rsc.orgbohrium.com
Amine-functionalized [Polyglycidyl methacrylate-graft-polyvinyl chloride] copolymerResorcinol943.4 mg/gThe adsorption process was well-fitted by the pseudo-second-order kinetic model. tandfonline.com
Char from Resorcinol-formaldehyde resin with metal oxides4-nitrophenol, 4-chlorophenol-Metal nanoparticles generally promote the adsorption of selected organics. mdpi.com
Resorcinol-formaldehyde resinCesium-137-Sorption characteristics are determined by the resorcinol/formaldehyde molar ratio and solidification temperature. nih.gov

The development of adsorbents from this compound would involve polymerizing this monomer, potentially with crosslinkers, to create a porous network. The presence of the azo group and additional phenyl ring could enhance the adsorption capacity for specific pollutants through additional π-π interactions and potential coordination with metal ions.

Future Directions and Emerging Research Avenues for E 5 Phenyldiazenyl Benzene 1,3 Diol

Exploration of Novel Synthetic Pathways and Sustainable Production

The traditional synthesis of azo dyes, including (E)-5-(phenyldiazenyl)benzene-1,3-diol, often involves diazotization and coupling reactions that utilize harsh acids and operate at low temperatures, presenting environmental and economic challenges. rsc.org Future research is intensely focused on developing greener, more sustainable production methods that align with the principles of green chemistry.

A significant area of development is the replacement of conventional acids like HCl and H₂SO₄ with biodegradable and non-toxic alternatives. One study demonstrated the successful use of alginic acid, a polysaccharide from brown algae, as a mediator for diazotization reactions, achieving high efficiency at room temperature and allowing for catalyst recycling. digitellinc.com Another approach involves the use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂). rsc.orgresearchgate.netresearchgate.net These catalysts enable solvent-free synthesis via grinding at room temperature, which simplifies product isolation, minimizes waste, and enhances the stability of the intermediate diazonium salts. rsc.orgresearchgate.net

Furthermore, the shift from batch processing to continuous flow manufacturing represents a paradigm shift for azo dye production. nih.govresearchgate.net Continuous flow systems offer superior control over reaction parameters, such as temperature and residence time, which is crucial for handling unstable diazonium intermediates safely and efficiently. nih.govrawdatalibrary.net By integrating microreactors with continuous stirred tank reactors (CSTRs), researchers have successfully synthesized water-insoluble azo dyes in aqueous systems, achieving high yields (99.5%) and production rates (up to 74.4 g h⁻¹) without the need for organic solvents. rawdatalibrary.netresearchgate.net These methods not only improve safety and product purity but also reduce energy consumption and environmental impact, paving the way for the sustainable industrial-scale production of compounds like this compound. google.com

Table 1: Comparison of Traditional and Emerging Synthesis Methods for Azo Dyes

Feature Traditional Batch Synthesis Green & Continuous Synthesis
Catalysts/Reagents Strong mineral acids (HCl, H₂SO₄) Biodegradable acids (Alginic acid), Solid acid nanocatalysts
Solvents Often requires organic solvents Solvent-free (grinding) or aqueous systems
Temperature Low temperature control required (0–5°C) Room temperature or controlled heating in flow reactors
Process Type Batch Continuous Flow
Safety Risk of handling unstable intermediates Improved safety through in-situ generation and consumption
Efficiency Variable yields, batch-to-batch variation High yields, consistent product quality

| Sustainability | High energy consumption, waste generation | Reduced energy use, catalyst recyclability, less waste |

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and properties of azo dyes. acs.org Future research will leverage more advanced computational models to gain deeper insights into the reactivity, stability, and photo-physical behavior of this compound.

DFT calculations allow for the precise prediction of molecular geometries, vibrational frequencies, and electronic transitions. acs.orgresearchgate.net By employing methods like Time-Dependent DFT (TD-DFT), researchers can accurately simulate UV-visible absorption spectra, correlating the electronic structure with the observed color. acs.orgpreprints.org These calculations help elucidate the nature of π–π* transitions within the molecule, which are responsible for its characteristic color. acs.org

Emerging computational studies are focusing on several key areas:

Tautomerism: Investigating the equilibrium between the azo and hydrazone tautomeric forms, which significantly influences the dye's color and properties.

Reactivity Descriptors: Using conceptual DFT to calculate global reactivity descriptors (e.g., HOMO-LUMO energy gaps, chemical hardness) to predict the molecule's stability and reactivity in different chemical environments. ssrn.com

Solvent Effects: Modeling how different solvents interact with the dye to alter its electronic structure and spectroscopic features. researchgate.net

Interaction with Substrates: Simulating the binding properties between the dye and various surfaces, such as nitrogen-doped graphene oxide, to understand the role of van der Waals forces and hydrogen bonding in adsorption processes, which is crucial for developing remediation technologies. researchgate.net

These computational analyses provide a molecular-level understanding that can guide the rational design of new derivatives of this compound with tailored optical and electronic properties for specific applications. nih.govplos.org

Development of Advanced Functional Materials with Tunable Properties

The ability of the azo group to undergo reversible trans-cis photoisomerization upon exposure to light is a key property being exploited for the development of advanced functional materials. mcgill.ca When incorporated into polymers, the photo-switching of this compound can be used to reversibly alter the material's physical, chemical, and mechanical properties. bohrium.com

Future research in this area is directed towards creating "smart" materials with light-tunable functionalities:

Photo-responsive Polymers: By doping polymers like poly(methyl methacrylate) (PMMA) with azo dyes, it is possible to create films where properties such as birefringence (the splitting of a light ray) can be controlled by a pump laser. worldscientific.com This allows for the development of all-optical logical gates and tunable transmission devices. worldscientific.com

Optical Control of Bio-interfaces: Azo dye-containing soft materials are being engineered to control biological systems with light. mcgill.ca The photoisomerization can trigger changes in surface topography, wettability, and elasticity, allowing for the dynamic and precise control of cell adhesion and behavior at the bio-interface. mcgill.ca

Stimuli-Responsive Assemblies: Researchers are designing complex azo dyes that exhibit aggregation-induced emission enhancement (AIEE) and can self-assemble into different nano- and micro-structures (e.g., spheres, fibers, sheets) depending on solvent polarity. nih.gov The morphology and fluorescence of these assemblies can be reversibly switched with light and solvent vapor, opening doors for reusable fluorescent materials and sensors. nih.gov

The goal is to harness the molecular motion of the azo unit to create macroscopic changes, leading to materials for optical data storage, soft robotics, and dynamic biomaterials. davidpublisher.com

Integration with Nanotechnology for Hybrid Systems

The synergy between this compound and nanomaterials is a rapidly expanding research frontier. Integrating the dye with various nanostructures creates hybrid systems with enhanced or entirely new functionalities for applications in catalysis, sensing, and electronics.

Key areas of emerging research include:

Nanocatalysis: Azo dyes can be degraded by nanoparticles of metal oxides like nickel oxide (NiO) and copper oxide (CuO) through photocatalysis. nih.gov Conversely, azo dye complexes with metals such as Ni(II) and Cu(II) can serve as precursors for the synthesis of metal oxide nanoparticles (e.g., NiO, CuO). internationaljournalcorner.com Green-synthesized lead nanoparticles have also shown significant catalytic activity in degrading azo dyes under solar irradiation. chalcogen.ro Furthermore, hybrid systems of gold or iron oxide nanoparticles with TiO₂ have demonstrated remarkably enhanced photocatalytic degradation of azo dyes under UV light. researchgate.net

Nanosensors: The unique electronic properties of graphene and graphene oxide are being leveraged to create highly sensitive detectors for azo dyes. researchgate.netresearchgate.net These materials can act as super-quenchers in fluorescence-based biosensors or as electrode materials in electrochemical sensors, enabling the detection of trace amounts of dyes in complex samples like food and wastewater. researchgate.netnih.gov

Functional Nanomaterials: Azo dyes can be used to functionalize nanoparticles, creating hybrid materials for various applications. nanorh.com For instance, macromolecular azo dye complexes are being explored as building blocks for novel nanomaterials. bohrium.com The sustainable preparation of graphene-like hybrid nanomaterials using renewable precursors is also being investigated for the removal of organic dye pollutants. etsmtl.ca

This integration of molecular dyes with nanotechnology is expected to produce advanced hybrid systems with superior performance for environmental remediation, chemical sensing, and optoelectronics.

New Analytical Methodologies for Detection and Quantification in Complex Matrices

The widespread use of azo dyes necessitates the development of sensitive and selective analytical methods for their detection and quantification in complex matrices such as textiles, wastewater, and food products. researchgate.net Future research is focused on creating faster, more efficient, and more reliable analytical techniques.

High-performance liquid chromatography (HPLC) remains a cornerstone for azo dye analysis, often coupled with mass spectrometry (MS) for definitive identification and quantification. researchgate.netresearchgate.net Emerging methods aim to improve upon this standard:

Advanced Chromatographic Systems: Techniques like liquid chromatography/thermospray mass spectrometry (LC-MS) and GC-MS are being refined to provide excellent resolution of a wide range of azo dye derivatives and their potential breakdown products, such as carcinogenic aryl amines. nih.govrestek.com The use of supported liquid extraction (SLE) can reduce variability and improve matrix removal compared to traditional liquid-liquid extraction. youtube.com

Microextraction Techniques: To detect trace levels of dyes in environmental samples, methods like dispersive liquid-liquid microextraction coupled with GC-MS are being developed. These techniques offer high enrichment factors and low limits of detection, reaching levels as low as 0.05 µg/L for some aromatic amines derived from azo dyes. chrom-china.com

Electrochemical Sensors: As an alternative to chromatography, electrochemical sensors offer rapid and sensitive detection. These sensors are often built on modified electrodes, such as those incorporating graphene-based materials, and can detect dyes at nanomolar concentrations. researchgate.net

The development of these robust analytical methodologies is crucial for monitoring the environmental fate of this compound and ensuring consumer safety. asianpubs.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Alginic acid
Aniline (B41778)
Sulfanilic acid
2-naphthol
Boron trifluoride
Silicon dioxide
Poly(methyl methacrylate) (PMMA)
Nickel(II) oxide
Copper(II) oxide
Lead
Gold
Iron(III) oxide
Titanium dioxide
Graphene

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (E)-5-(phenyldiazenyl)benzene-1,3-diol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via diazonium coupling reactions or modified Wittig reactions. For example, similar azo compounds (e.g., (E)-4-((nitrophenyl)diazenyl)benzene-1,3-diol derivatives) are synthesized by coupling diazonium salts with resorcinol derivatives under controlled pH (4–6) and low temperatures (0–5°C) to stabilize intermediates . Optimization includes adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To confirm the E-configuration (e.g., coupling constants >16 Hz for trans-vinyl protons) and aromatic substitution patterns .
  • Mass spectrometry (ESI-MS or HRMS) : To verify molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
  • UV-Vis spectroscopy : To analyze π→π* transitions in the azo group (λmax ~400–500 nm) .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated in vitro?

  • Methodology :

  • Antioxidant assays : Measure radical scavenging (e.g., DPPH or ABTS assays) at varying concentrations (10–100 μM) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC50 calculations .
  • Enzyme inhibition studies : Test against targets like DENV protease via fluorescence-based assays, monitoring IC50 values .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with proteins (e.g., DENV protease). Validate with binding energy scores (ΔG < -7 kcal/mol suggests strong affinity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. How do structural modifications (e.g., alkyl chain length or hydroxyl substitution) influence the compound's bioactivity?

  • Methodology :

  • Alkylation : Introduce long alkyl chains via Wittig reactions to enhance lipophilicity and membrane permeability .
  • Hydroxyl group substitution : Replace -OH with methoxy or Boc-protected groups to modulate solubility and metabolic stability .
  • Comparative assays : Test derivatives in parallel for toxicity (e.g., protozoan lethality assays) and antioxidant capacity .

Q. How should researchers address contradictions in experimental data, such as conflicting NMR or bioactivity results?

  • Methodology :

  • Racemic mixtures : Use chiral HPLC or ECD spectroscopy to resolve enantiomers if unexpected NOESY correlations or optical rotations ([α]D) are observed .
  • Batch variability : Characterize impurities via LC-MS and repeat syntheses under standardized conditions .
  • Bioactivity replication : Validate results across multiple cell lines or enzymatic assays to rule out model-specific artifacts .

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